REACTION_CXSMILES
|
[NH:1]([C:3]([S:5][CH3:6])=[NH:4])[NH2:2].O.[C:8]1([C:14]([CH:16]=O)=O)[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1>>[CH3:6][S:5][C:3]1[N:1]=[N:2][CH:16]=[C:14]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[N:4]=1 |f:1.2|
|
Name
|
methyl hydrazinecarbimidothioate
|
Quantity
|
2.07 g
|
Type
|
reactant
|
Smiles
|
N(N)C(=N)SC
|
Name
|
|
Quantity
|
2.89 g
|
Type
|
reactant
|
Smiles
|
O.C1(=CC=CC=C1)C(=O)C=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
according to the general procedure of Preparation 2
|
Name
|
|
Type
|
product
|
Smiles
|
CSC=1N=NC=C(N1)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.93 g | |
YIELD: PERCENTYIELD | 73% | |
YIELD: CALCULATEDPERCENTYIELD | 73.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |